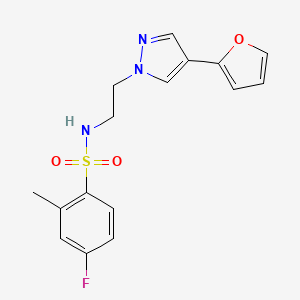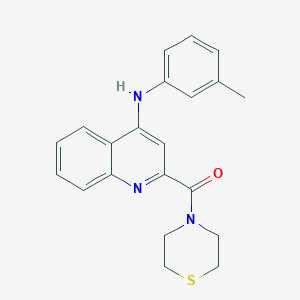
4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a pyrazole ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura reaction.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This is typically achieved by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents like hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: Employed as a probe to study enzyme functions and interactions.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the furan and pyrazole rings can participate in π-π stacking interactions, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-fluoro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide
- 2-fluoro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide
Uniqueness
Compared to similar compounds, 4-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide is unique due to the presence of both a furan and a pyrazole ring, which can confer distinct chemical and biological properties. This dual-ring system can enhance its ability to interact with multiple biological targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
4-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-12-9-14(17)4-5-16(12)24(21,22)19-6-7-20-11-13(10-18-20)15-3-2-8-23-15/h2-5,8-11,19H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMZVGKVVZAUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2516555.png)

![2-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-1-(3,4,5-trimethoxyphenyl)ethan-1-one](/img/structure/B2516557.png)
![4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2516562.png)


![N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide](/img/structure/B2516567.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2516568.png)
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2516569.png)
![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)
![3-(benzenesulfonyl)-N-[2-(benzenesulfonyl)ethyl]propanamide](/img/structure/B2516571.png)
![N-(3,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2516573.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2516577.png)
